molecular formula C11H8O2S B1586181 4-phenylthiophene-2-carboxylic Acid CAS No. 21676-88-0

4-phenylthiophene-2-carboxylic Acid

Cat. No. B1586181
CAS RN: 21676-88-0
M. Wt: 204.25 g/mol
InChI Key: DOAFBJFYWLESRS-UHFFFAOYSA-N
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Description

4-phenylthiophene-2-carboxylic acid (4-PTCA) is an important organic compound that has been studied extensively due to its versatile applications in scientific research. It is a heterocyclic compound containing a benzene ring and a thiophene ring, which are connected by a carboxylic acid group. 4-PTCA has been found to have a wide range of applications, such as in the synthesis of organic compounds, in the study of biochemical and physiological processes, and in the development of new drugs.

Scientific Research Applications

Antimicrobial Activity

4-Phenylthiophene derivatives, including 4-phenylthiophene-2-carboxylic acid, have shown promise in antimicrobial applications. For instance, a study explored the antimicrobial activity of novel 2-aminothiophene derivatives, highlighting their potential as biologically active compounds with antimicrobial properties (Prasad et al., 2017).

Material Science Applications

In material science, 4-phenylthiophene-2-carboxylic acid derivatives have been studied for their properties in creating functional materials. One study developed poly(2-thiophen-3-yl-malonic acid), a polythiophene derivative with potential applications in selective membranes for wastewater treatment and biomedical uses (Bertran et al., 2010).

Pharmaceutical Research

In the pharmaceutical sector, derivatives of 4-phenylthiophene-2-carboxylic acid have been synthesized for potential biological activity. A study synthesized and evaluated certain methylamines, ethylamines, and acetic acids derived from 2- and 3-phenylthiophen for their biological activity, contributing to pharmaceutical research (Beaton et al., 1976).

Polymer Synthesis

This compound also finds application in polymer synthesis. Research into the synthesis of thermotropic polyesters based on related compounds, such as 2-(4-carboxyphenyl)benzoxazole-5-carboxylic acid, provides insights into advanced polymer materials (Kricheldorf & Thomsen, 1992).

Photoluminescent Materials

In the development of photoluminescent materials, studies have shown that derivatives of 4-phenylthiophene-2-carboxylic acid can form novel π-conjugated oligoaminothiophenes exhibiting unique absorbance and photoluminescence properties (Ekinci et al., 2000).

properties

IUPAC Name

4-phenylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAFBJFYWLESRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361138
Record name 4-phenylthiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenylthiophene-2-carboxylic Acid

CAS RN

21676-88-0
Record name 4-phenylthiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenylthiophene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-phenyl-thiophene-2-carboxaldehyde (150 mg, 0.80 mmol) was dissolved in acetone-water mixture (2:1) (3 mL) and cooled to 0° C. To this reaction mixture was added sulphamic acid (232 mg, 2.38 mmol) and sodium chlorite (288 mg, 3.18 mmol) dissolved in minimum amount of water. The resulting reaction mixture was allowed to stir at room temperature for half an hour. The reaction mixture was then diluted with water and extracted with ethyl acetate. The organic layer was washed with brine solution, dried over sodium sulphate and concentrated to afford 100 mg (62.5% yield) of 4-Phenyl-thiophene-2-carboxylic acid.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
232 mg
Type
reactant
Reaction Step Two
Quantity
288 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Kawaguchi, Y Gonda, T Yamamoto, Y Sato… - Molecules, 2018 - mdpi.com
… The crude product was purified by column chromatography on silica gel to obtain 4-phenylthiophene-2-carboxylic acid (53%). The product was confirmed by 1 H-NMR [51]. …
Number of citations: 10 www.mdpi.com
F Grande, A Brizzi, A Garofalo, F Aiello - Tetrahedron, 2013 - Elsevier
… 4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid 4k was synthesized following the above procedure starting from 3-amino-4-phenylthiophene-2-carboxylic acid 5k, in turn …
Number of citations: 9 www.sciencedirect.com
J Zou, S Ganji, I Pass, R Ardecky… - Probe Reports from …, 2014 - ncbi.nlm.nih.gov
… 5-morpholino-4-phenylthiophene-2-carboxylic acid (0.28 g, 1 mmol) was dissolved in 3 ml of dimethylformamide and EDC (0.21g, 1.1 mol), HOBT (0.17g, 1.1 mmol) and 0.5 ml of NMM …
Number of citations: 4 www.ncbi.nlm.nih.gov
T Nguyen, TF Gamage, AM Decker… - Journal of medicinal …, 2019 - ACS Publications
We previously reported diarylurea derivatives as cannabinoid type-1 receptor (CB 1 ) allosteric modulators, which were effective in attenuating cocaine-seeking behavior. Herein, we …
Number of citations: 11 pubs.acs.org
M Pavone - 2022 - repository.unipr.it
Antimicrobial resistance (AMR) is a natural phenomenon that occurs when bacteria, viruses, fungi, and parasites develop the ability to survive when exposed to antimicrobials. If no …
Number of citations: 0 www.repository.unipr.it

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